(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
Synthesis Analysis
While the exact synthesis process for “(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone” is not specified in the retrieved sources, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by Zheng Rui (2010) describes the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting a process involving amidation, Friedel-Crafts acylation, and hydration, which afforded a reasonable overall yield. This study underscores the availability of starting materials and the efficiency of the synthesis process Zheng Rui, 2010.
Structural Exploration and Analysis : The work of S. Benaka Prasad et al. (2018) focuses on the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. The compound was characterized using various spectroscopic methods and X-ray diffraction, revealing details about its conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds S. Benaka Prasad et al., 2018.
Potential Biomedical Applications
Antiproliferative and Antileukemic Activity : Research into the anticancer effects associated with the piperidine framework has been conducted by K. Vinaya et al. (2011), who synthesized several derivatives and assessed their antiproliferative activity against human leukemia cells. This study highlights the potential therapeutic applications of piperidine derivatives in cancer treatment K. Vinaya et al., 2011.
Neuroprotective Activities : Y. Zhong et al. (2020) designed, synthesized, and evaluated aryloxyethylamine derivatives for their neuroprotective effects in vitro and in vivo. These compounds showed promising neuroprotective effects against cell death and acute cerebral ischemia, suggesting potential for the development of new anti-ischemic stroke agents Y. Zhong et al., 2020.
Antimicrobial Activity : The synthesis and evaluation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their antimicrobial activity by L. Mallesha and K. Mohana (2014) highlight the potential use of these compounds in combating bacterial and fungal infections. Some derivatives exhibited good antimicrobial activity against tested strains, indicating their relevance in pharmaceutical research L. Mallesha, K. Mohana, 2014.
Mechanism of Action
Piperidines
are a class of organic compounds that contain a piperidine functional group, a six-membered ring with one nitrogen atom and five carbon atoms . They are found in many pharmaceuticals and alkaloids, and they often exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFHSHDDXZUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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